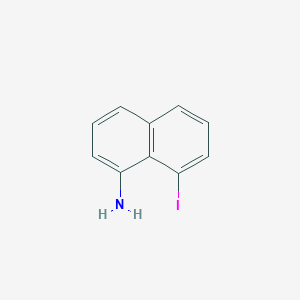

1-Amino-8-iodonaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-iodonaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQXOLPKHMRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 8 Iodonaphthalene and Its Analogs

Direct Functionalization Approaches to Naphthalene (B1677914) Derivatives

Direct functionalization strategies aim to introduce the amino and iodo groups onto a naphthalene ring in a highly regioselective manner. These approaches are often sought after for their atom and step economy.

Regioselective Halogenation and Amination Strategies

Regioselective functionalization of the naphthalene core is a significant challenge due to the presence of multiple reactive sites. However, directed C-H functionalization has emerged as a powerful tool. For instance, the introduction of a directing group at the C1 position can facilitate the selective introduction of a halogen at the C8 position. While direct C8 iodination of 1-aminonaphthalene is not commonly reported, related regioselective halogenations have been achieved on derivatized naphthalenes. For example, a palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit C8-regioselectivity.

Similarly, direct amination strategies are being explored. Palladium-catalyzed picolinamide-directed C8-H amination of 1-naphthylamine (B1663977) derivatives provides a route to 1,8-naphthalenediamine derivatives. bldpharm.com Copper-catalyzed direct amination of 1-naphthylamines at the C8 site has also been developed. researchgate.net These methods, while not directly yielding 1-amino-8-iodonaphthalene, establish the feasibility of regioselective C8 functionalization of 1-aminonaphthalene derivatives, which are key precursors.

A hypothetical direct approach to this compound could involve the protection of the amino group of 1-aminonaphthalene, followed by a directed C-H iodination at the C8 position. The choice of directing group and iodinating agent would be crucial for achieving the desired regioselectivity.

C-H Activation and Functionalization for Naphthalene Scaffolds

The field of C-H activation has provided numerous strategies for the functionalization of aromatic scaffolds, including naphthalene. researchgate.net These methods offer a direct way to form C-C and C-heteroatom bonds. For the synthesis of this compound analogs, C-H activation can be employed to introduce various functional groups at specific positions on the naphthalene ring.

Cobalt-catalyzed C8-H sulfonylation of 1-naphthylamine derivatives is an example of a regioselective C-H functionalization at the peri-position. rsc.org This reaction demonstrates that the inherent reactivity of the C8-H bond can be harnessed with the aid of a suitable catalyst and directing group. While this method introduces a sulfonyl group, it highlights the potential for developing a similar C-H iodination reaction.

The development of a C8-selective C-H iodination of a 1-aminonaphthalene derivative would be a significant advancement, providing a more direct route to the target compound and its analogs. Research in this area is ongoing, with a focus on designing appropriate directing groups and catalytic systems to control the regioselectivity of the C-H functionalization.

Multistep Synthetic Routes to Access this compound

Multistep syntheses provide a more traditional and often more reliable approach to this compound, allowing for the controlled and sequential introduction of the amino and iodo functionalities.

Exploiting Diazotization Reactions in Naphthalene Synthesis

Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which can be converted to a wide range of functional groups. organic-chemistry.org This methodology is particularly relevant for the synthesis of this compound, often starting from 1,8-diaminonaphthalene (B57835).

The process involves the treatment of an aromatic primary amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt can then be subjected to a variety of nucleophilic substitution reactions. For the introduction of iodine, the Sandmeyer reaction or a related transformation is commonly employed. dntb.gov.ua

One plausible route to this compound involves the mono-diazotization of 1,8-diaminonaphthalene. Careful control of the reaction conditions, such as temperature and stoichiometry of the diazotizing agent, is essential to favor the formation of the mono-diazonium salt over the di-diazonium salt.

Strategic Incorporation of Iodine and Amino Moieties

The Sandmeyer reaction is a well-established method for converting an aryl diazonium salt to an aryl halide. In the context of synthesizing this compound from the mono-diazonium salt of 1,8-diaminonaphthalene, the diazonium group is displaced by an iodide ion. This is typically achieved by treating the diazonium salt solution with a solution of potassium iodide.

| Starting Material | Reagents | Intermediate | Product | Reported Yield |

| 1,8-Diaminonaphthalene | 1. NaNO₂, HCl (aq) 2. KI | 8-Amino-1-naphthalenediazonium salt | This compound | Data not available |

An alternative multistep approach could start from 1-aminonaphthalene-8-sulfonic acid. The sulfonic acid group can be replaced by an iodo group through a process involving diazotization and subsequent reaction with an iodide source, although this is a less common transformation.

Advanced Synthetic Techniques for Derivatives of this compound

Modern synthetic methodologies offer advanced techniques for the synthesis of complex derivatives of this compound. These methods often involve the use of transition metal catalysis and can provide access to a wide range of functionalized analogs.

Palladium-catalyzed cross-coupling reactions, for example, could be employed using this compound as a building block. The iodo group at the C8 position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. The amino group at the C1 position could be acylated or alkylated to further diversify the molecular structure.

Furthermore, multicomponent reactions (MCRs) represent an efficient strategy for the rapid construction of complex molecules. mdpi.com A derivative of this compound could potentially be synthesized or utilized in an MCR to generate a library of novel compounds with diverse functionalities. For instance, the amino group could participate in a multicomponent reaction to form a heterocyclic ring fused to the naphthalene core.

These advanced techniques provide powerful tools for the synthesis of a wide array of this compound derivatives for various applications in materials science and medicinal chemistry.

Synthesis of 1-Alkynyl-8-iodonaphthalene Derivatives

The synthesis of 1-alkynyl-8-iodonaphthalene derivatives can be achieved through selective cross-coupling reactions, most notably the Sonogashira coupling. This reaction typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. In the context of producing 1-alkynyl-8-iodonaphthalene, a key strategy involves the mono-alkynylation of a 1,8-dihalogenated naphthalene. The difference in reactivity between different halogens (I > Br > Cl) can be exploited to achieve selective coupling at one position while leaving the other halogen intact for subsequent functionalization.

A common precursor for these syntheses is 1,8-diiodonaphthalene. By carefully controlling the reaction conditions, such as the catalyst, solvent, and temperature, a terminal alkyne can be selectively coupled at the 1-position, yielding the desired 1-alkynyl-8-iodonaphthalene.

Table 1: Synthesis of 1-Alkynyl-8-iodonaphthalene Derivatives via Sonogashira Coupling

| Starting Material | Alkyne | Catalyst/Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,8-Diiodonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 1-Iodo-8-(phenylethynyl)naphthalene | Not specified |

Synthesis of 8-Halonaphthalene-1-carbaldehyde and Related Intermediates

8-Halonaphthalene-1-carbaldehydes are valuable intermediates in organic synthesis. The synthesis of 8-iodonaphthalene-1-carbaldehyde has been reported and serves as a key example for this class of compounds. acs.org While the specific details of its synthesis are often found in the supporting information of research articles, the general approach may involve the formylation of an 8-iodonaphthalene precursor.

Related intermediates, such as 8-halonaphthalene-1-carbonitriles, have been synthesized in high yields through a three-step process. This process involves the ring opening of 1H-naphtho[1,8-de] acs.orgresearchgate.netsemanticscholar.orgtriazine with the corresponding halides as a crucial step. researchgate.net

Table 2: Synthesis of 8-Halonaphthalene-1-carbaldehyde and Related Intermediates

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Naphtho[1,8-de] acs.orgresearchgate.netsemanticscholar.orgtriazine | NaI, I₂ | 8-Iodonaphthalene-1-carbonitrile | 54 | researchgate.net |

| 1H-Naphtho[1,8-de] acs.orgresearchgate.netsemanticscholar.orgtriazine | CuBr, HBr | 8-Bromonaphthalene-1-carbonitrile | Not specified | researchgate.net |

Synthesis of 8-Iodonaphthalene-1-boronic Acid and Analogs

8-Iodonaphthalene-1-boronic acid and its analogs are important reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The synthesis of these compounds often involves a halogen-metal exchange followed by quenching with a boron electrophile.

For instance, the synthesis of 8-bromonaphthalene-1-boronic acid can be achieved through the treatment of 1,8-dibromonaphthalene (B102958) with n-butyllithium to effect a bromine-lithium exchange, followed by the addition of a trialkyl borate (B1201080) and subsequent acidic workup. researchgate.net A similar strategy can be envisioned for the synthesis of 8-iodonaphthalene-1-boronic acid starting from 1,8-diiodonaphthalene.

Table 3: Synthesis of 8-Halonaphthalene-1-boronic Acid Analogs

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,8-Dibromonaphthalene | 1. n-BuLi, 2. B(OMe)₃, 3. H₃O⁺ | 8-Bromonaphthalene-1-boronic acid | Not specified | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 1 Amino 8 Iodonaphthalene

Nucleophilic Substitution Pathways Involving the Iodine Substituent

Nucleophilic substitution on an aromatic ring, such as the naphthalene (B1677914) system in 1-amino-8-iodonaphthalene, does not typically proceed through classical Sₙ1 or Sₙ2 pathways common for sp³-hybridized carbons. The direct displacement of the iodide by a nucleophile is energetically unfavorable. However, substitution can be induced under specific conditions, often involving the formation of highly reactive intermediates.

The generation of a carbocation on an sp²-hybridized carbon of an aromatic ring is a high-energy process. nih.gov For this compound, a plausible pathway to such an intermediate involves the conversion of the amino group into a diazonium salt (-N₂⁺). This transformation is a standard method in aromatic chemistry to create an excellent leaving group (N₂ gas).

Once formed, the 8-iodo-1-naphthalenediazonium salt can lose dinitrogen gas to generate a highly unstable and reactive aryl cation at the C1 position. This carbocation intermediate can then be attacked by a wide range of nucleophiles present in the reaction medium. The Sₙ1-type mechanism involves the initial formation of this planar carbenium ion, which is then captured by the nucleophile. organic-chemistry.org The efficiency and outcome of this reaction are highly dependent on the stability of the aryl cation and the nature of the solvent and nucleophile. organic-chemistry.org

Table 1: Hypothetical Sₙ1-like Pathway via Diazonium Salt

| Step | Description | Intermediate |

|---|---|---|

| 1. Diazotization | Reaction of the 1-amino group with a source of nitrous acid (e.g., NaNO₂/HCl). | 8-Iodo-1-naphthalenediazonium ion |

| 2. Cation Formation | Spontaneous loss of nitrogen gas (N₂) from the diazonium salt. | 8-Iodonaphthalen-1-yl cation |

| 3. Nucleophilic Attack | The aryl cation is trapped by a nucleophile (Nu⁻) present in the solution. | 1-Nu-8-iodonaphthalene |

While carbocation rearrangements are common for alkyl carbocations, they are less frequent with aryl cations due to the rigidity of the aromatic ring. However, rearrangement processes in nucleophilic aromatic substitutions can occur, often through complex mechanisms. For instance, reactions involving N-acylated intermediates can lead to intramolecular nucleophilic aromatic substitution, resulting in a formal rearrangement. nih.gov In the context of the 8-iodonaphthalen-1-yl cation, intramolecular reactions or rearrangements involving the proximate iodine atom, while not extensively documented, could be a possibility under certain conditions, leading to unexpected products.

Cross-Coupling Reactions of this compound and Derivatives

The presence of the carbon-iodine bond makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The iodine atom serves as a good leaving group in these transformations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nbinno.com

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming bonds to aryl halides. rsc.orgnih.gov The C-I bond in this compound is highly reactive toward oxidative addition to a Palladium(0) complex, which is the initial step in most cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nih.gov this compound can act as the organic halide partner, reacting with various aryl or vinyl boronic acids or their esters to form biaryl or aryl-alkene compounds, respectively.

Studies involving the closely related 1,8-diaminonaphthalene (B57835) (dan) scaffold in Suzuki-Miyaura reactions highlight the compatibility of the peri-diamine structure with the reaction conditions. researchgate.netelsevierpure.comresearchgate.net These findings suggest that the amino group at the C1 position of this compound would be well-tolerated. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. openstax.org

Table 2: Typical Components for Suzuki-Miyaura Coupling of this compound

| Component | Role | Example(s) |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Vinylboronic acid pinacol (B44631) ester |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, KOt-Bu elsevierpure.com |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, often with water |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org this compound is a suitable electrophile for this reaction, capable of coupling with a diverse range of organostannanes (e.g., vinyl, aryl, or alkyl stannanes) to form new C-C bonds. The high toxicity of organotin reagents is a notable drawback of this method. wikipedia.org

Other organometallic coupling reactions are also applicable. For example, the Sonogashira coupling allows for the reaction of aryl iodides with terminal alkynes, catalyzed by both palladium and copper complexes, to form aryl-alkynes. nbinno.com Additionally, organocopper reagents, such as lithium diorganocopper (Gilman reagents), can couple with aryl iodides to form new carbon-carbon bonds. openstax.org

Table 3: Comparison of Selected Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp) | Mild conditions; non-toxic boron reagents. nih.gov |

| Stille | Organostannane (e.g., R-SnBu₃) | C(sp²)-C(sp²), C(sp²)-C(sp), C(sp²)-C(sp³) | Tolerates many functional groups; toxic tin reagents. wikipedia.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Requires Pd and Cu co-catalysts; forms aryl-alkynes. nbinno.com |

| Gilman | Organocuprate (e.g., R₂CuLi) | C(sp²)-C(sp²) | Utilizes organocopper reagents. openstax.org |

Palladium-Catalyzed Cross-Coupling Strategies

Mechanistic Insights into Palladium-Catalyzed C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For substrates like this compound, these reactions typically proceed through a well-established catalytic cycle.

The generally accepted mechanism for palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig amination, begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. In C-C bond formation (e.g., Suzuki coupling), a transmetalation step follows, where an organoboron compound transfers its organic group to the palladium center. For C-N bond formation, the mechanism involves the coordination of the amine to the palladium(II) complex, followed by deprotonation to form a palladium-amido complex. The final step in both processes is reductive elimination , where the newly formed C-C or C-N bond is created, and the product is released, regenerating the palladium(0) catalyst to continue the cycle. mdpi.comresearchgate.net The efficiency of these reactions can be highly dependent on the choice of ligands, bases, and solvents used. researchgate.net

| Catalytic Cycle Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-I bond of this compound to form a Pd(II) complex. |

| Transmetalation (C-C) | An organometallic reagent (e.g., organoboron) transfers an organic group to the Pd(II) center. |

| Amine Coordination/Deprotonation (C-N) | An amine coordinates to the Pd(II) center, followed by base-mediated deprotonation to form a Pd-amido complex. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

This table provides a generalized overview of the key steps in palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Coupling Reactions of Naphthalene Derivatives

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for forming C-N and C-O bonds. In the context of naphthalene derivatives, copper(II)-mediated oxidative coupling of aminonaphthalenes has been studied. nih.gov While the precise mechanism of copper-catalyzed coupling reactions can be complex and subject to debate (involving Cu(I)/Cu(III) or radical pathways), a general scheme involves the coordination of the amine to a copper salt. This is followed by the formation of an organocopper intermediate, which then reacts with the coupling partner. For example, the coupling of 2-aminonaphthalene homologues mediated by Cu(II) can lead to either dimerization (forming binaphthyls) or intramolecular cyclization to form carbazoles, indicating a competition between different reaction pathways. nih.gov The peri-disposition of the amino and iodo groups in this compound makes it a prime candidate for intramolecular copper-catalyzed C-N bond formation to yield fused heterocyclic systems.

Transition-Metal-Free Coupling Reactions and Homolytic Aromatic Substitution

In recent years, transition-metal-free coupling reactions have emerged as a more sustainable alternative to traditional metal-catalyzed methods. One important mechanism in this category is base-promoted homolytic aromatic substitution (HAS) . acs.org This type of reaction is particularly effective for aryl iodides.

The process is initiated by the generation of an aryl radical from the aryl iodide. A strong base, such as potassium tert-butoxide (KOtBu), plays a crucial role in this step. The generated aryl radical then adds to an arene (the coupling partner) to form a radical intermediate. Subsequent electron and proton transfer steps lead to the final cross-coupled product. acs.org This methodology avoids the cost and toxicity associated with transition metals and offers a distinct pathway for C-C bond formation.

Key Steps in Base-Promoted Homolytic Aromatic Substitution acs.org

Aryl Radical Generation: A base promotes the formation of an aryl radical from the aryl iodide.

Radical Addition: The aryl radical adds to an aromatic coupling partner.

Electron and Proton Transfer: A sequence of transfers yields the final arylated product.

Intramolecular Cyclization and Annulation Reactions of this compound Derivatives

The proximate 1,8-disubstitution pattern of this compound and its derivatives provides an ideal template for intramolecular reactions, leading to the formation of complex, fused-ring systems.

Formal [2+2+1] Cyclizations with Isocyanides

Formal [2+2+1] cyclization reactions are powerful methods for constructing five-membered rings. While specific examples involving this compound are not extensively detailed in the provided context, palladium-catalyzed reactions involving aryl halides, isocyanides, and a third component are known. For instance, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and isocyanides is used to prepare quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. mdpi.com This suggests the potential for derivatives of this compound to undergo similar annulation strategies where the iodo and amino groups act as internal reaction partners following an initial isocyanide insertion.

Intramolecular C-H Arylation Reactions

Intramolecular C-H arylation is a modern and atom-economical strategy for forming cyclic compounds. In this reaction, a catalyst (often palladium) facilitates the coupling of an aryl halide with a C-H bond within the same molecule. acs.org For a suitably derivatized this compound, such as an N-acylated or N-alkylated derivative, an intramolecular C-H arylation could be envisioned to form a new ring. For example, if the N-substituent contains an activatable C-H bond (e.g., an aryl group), palladium catalysis could promote cyclization to yield a polycyclic heteroaromatic system. These reactions often utilize a directing group to position the catalyst for selective C-H activation. acs.orgnih.gov

Heterocyclic Ring Formation: Pyrroles, Oxazoles, Perimidines, and Indazoles

Derivatives of this compound serve as precursors for a variety of heterocyclic systems through cyclization reactions.

Pyrroles: The synthesis of pyrrole (B145914) rings often involves the condensation of a 1,4-dicarbonyl compound with a primary amine, known as the Paal-Knorr synthesis. nih.govorganic-chemistry.org While not a direct cyclization of this compound itself, its amino group can be utilized in multicomponent reactions that ultimately form a pyrrole ring fused to another part of a larger molecular scaffold.

Oxazoles and Perimidines: The pyrolysis of 1-azido-8-acylaminonaphthalene, a direct derivative of this compound (via diazotization/azide (B81097) substitution and acylation), provides a route to both oxazoles and perimidines. Brief heating of monoacyl derivatives can lead to the formation of 9-amino-2-substituted naphth[1,2-d]oxazoles and 2-substituted perimidines, suggesting competing cyclization pathways. rsc.org The formation of perimidines generally involves the condensation of 1,8-diaminonaphthalene (which can be derived from this compound) with carbonyl compounds like aldehydes or ketones. nih.govmaterialsciencejournal.org This cyclocondensation is often catalyzed by acids or various metal catalysts. nih.govmaterialsciencejournal.org

Indazoles: The thermal decomposition of N-acetyl-N-methyl and N,N-diacetyl derivatives of 1-amino-8-azidonaphthalene leads to the formation of 1,2-disubstituted 1,2-dihydrobenz[cd]indazoles. rsc.org This transformation represents a novel route to the strained benz[cd]indazole ring system, driven by the decomposition of the azide moiety and subsequent intramolecular cyclization. rsc.org Other synthetic routes to indazoles often involve the cyclization of ortho-substituted phenylhydrazones or related precursors. organic-chemistry.org

| Starting Derivative | Reaction Condition | Heterocyclic Product(s) | Reference |

| Monoacyl derivative of 1-amino-8-azidonaphthalene | Pyrolysis (brief heating) | Naphth[1,2-d]oxazole, Perimidine | rsc.org |

| N,N-Diacetyl derivative of 1-amino-8-azidonaphthalene | Pyrolysis (brief heating) | 1,2-Dihydrobenz[cd]indazole | rsc.org |

| 1,8-Diaminonaphthalene + Aldehyde/Ketone | Cyclocondensation (various catalysts) | Perimidine | nih.govmaterialsciencejournal.org |

This table summarizes the formation of different heterocyclic rings from derivatives of this compound.

Computational Chemistry and Theoretical Investigations of 1 Amino 8 Iodonaphthalene

Quantum Chemical Parameters for Reactivity Prediction

From the energies of the frontier orbitals, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a theoretical framework for understanding and predicting the chemical behavior of 1-amino-8-iodonaphthalene. uobabylon.edu.iqresearchgate.net

Ionization Potential (I) and Electron Affinity (A) are fundamental descriptors of a molecule's reactivity. arxiv.org They can be related to the energies of the HOMO and LUMO through Koopmans' theorem, which states:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Ionization Potential (I): This is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization potential suggests that the molecule is a better electron donor. ijarset.com

Electron Affinity (A): This is the energy released when an electron is added to a molecule in its gaseous state. A higher electron affinity indicates that the molecule is a better electron acceptor. ijarset.com

For this compound, these values would quantify its tendency to undergo oxidation (lose an electron) or reduction (gain an electron).

Based on the ionization potential and electron affinity, several other important reactivity descriptors can be calculated. uobabylon.edu.iqresearchgate.net

Electronegativity (χ): Defined as the negative of the chemical potential, it measures the ability of a molecule to attract electrons. It is calculated as: χ = (I + A) / 2 A higher electronegativity value indicates a better ability to attract electrons. ijarset.com

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. researchgate.netias.ac.inmdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netias.ac.in It is calculated as: η = (I - A) / 2 A higher hardness value implies greater stability and lower reactivity. mdpi.com

Chemical Softness (S): This is the reciprocal of chemical hardness and describes the capacity of a molecule to accept electrons. researchgate.net It is calculated as: S = 1 / (2η) A higher softness value indicates greater polarizability and higher reactivity. ijarset.com

These parameters provide a quantitative scale for the reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 2: Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability and reactivity. researchgate.net |

Lack of Specific Computational and Theoretical Investigations on this compound in Publicly Available Literature

While computational chemistry is a powerful tool for elucidating the properties and behaviors of molecules, it appears that this compound has not been the subject of such specific published research. General quantum chemical modeling has been applied to naphthalene (B1677914) and its various other derivatives, but the unique electronic and steric effects of the concurrent amino and iodo substituents in the peri positions of this compound have not been specifically reported.

Consequently, it is not possible to provide a detailed, data-driven article on the computational and theoretical investigations of this compound as outlined in the requested structure. The specific research findings required to populate the sections on Dipole Moment and Charge Distribution Analysis, as well as Mechanistic Insights from Quantum Chemical Modeling, are not available in the current body of scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-Amino-8-iodonaphthalene, a combination of ¹H, ¹³C, and ¹⁵N NMR studies provides a complete picture of the molecular framework.

The chemical shift (δ) in NMR provides information about the electronic environment of each nucleus. The distinct substitution pattern of this compound, with an electron-donating amino group (-NH₂) and an electron-withdrawing iodo group (-I) in the sterically crowded peri positions, results in a characteristic set of chemical shifts for the naphthalene (B1677914) ring system.

¹H NMR: The proton NMR spectrum is expected to show six distinct signals for the aromatic protons on the naphthalene core. The chemical shifts are influenced by the electronic effects of the substituents. Protons on the same ring as the substituents will be the most affected. Aromatic protons typically resonate in the range of 7.0-8.5 ppm compoundchem.com. The amino group tends to shield adjacent protons, shifting them upfield, while the iodine atom's electronegativity and anisotropic effects would cause downfield shifts.

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. The spectrum for this compound would display ten signals corresponding to the ten carbon atoms of the naphthalene skeleton. The carbons directly bonded to the amino and iodo substituents (C1 and C8) would show the most significant shifts. The C1 carbon attached to the nitrogen would be shifted downfield, while the C8 carbon bonded to iodine would also experience a characteristic shift. Studies on related 2-(n-alkylamino)-naphthalene-1,4-diones demonstrate how substituent electronegativity impacts carbon chemical shifts nih.gov.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, although it is often hampered by the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity wikipedia.orghuji.ac.ilnorthwestern.edu. Isotopic enrichment is frequently required for effective analysis nih.gov. The chemical shift of the nitrogen in the amino group would provide direct information about its electronic state and involvement in hydrogen bonding. ¹⁵N chemical shifts cover a wide range, allowing for clear distinction between different nitrogen environments northwestern.edu. For this compound, the ¹⁵N signal would confirm the presence of the primary amine.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|

| Aromatic Protons (¹H) | ~6.5 - 8.0 | Shielding by -NH₂, deshielding by -I, and ring currents. |

| Amino Protons (¹H) | ~3.5 - 5.0 | Solvent-dependent; potential for hydrogen bonding. |

| Aromatic Carbons (¹³C) | ~110 - 150 | Substituent effects from -NH₂ and -I. |

| Amino Nitrogen (¹⁵N) | ~-300 - -350 (ref. CH₃NO₂) | Primary aromatic amine environment. |

Spin-spin coupling, or J-coupling, results from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets jeol.comorgchemboulder.com. The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms, typically through two to four bonds pharmacy180.com.

In the ¹H NMR spectrum of this compound, the coupling patterns of the aromatic protons are used to determine their relative positions.

Ortho coupling (³J): Coupling between protons on adjacent carbons is typically the largest, in the range of 6-10 Hz for aromatic systems libretexts.org.

Meta coupling (⁴J): Coupling between protons separated by three bonds is smaller, usually between 2-4 Hz libretexts.org.

Para coupling (⁵J): Coupling over four bonds is often very small or negligible (0-1 Hz).

Analysis of these coupling constants allows for the unambiguous assignment of each proton signal to a specific position on the naphthalene ring. For example, a proton with a large coupling constant (~8 Hz) and a small coupling constant (~2 Hz) would likely be adjacent to two other protons in ortho and meta positions, respectively. The specific J-values are critical for confirming the 1,8-substitution pattern.

| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Information Provided |

|---|---|---|---|

| ³J (ortho) | 3 | 6 - 10 | Confirms adjacent protons on the aromatic ring. |

| ⁴J (meta) | 4 | 2 - 4 | Confirms protons separated by one carbon atom. |

| ⁵J (para) | 5 | 0 - 1 | Confirms protons on opposite sides of a ring. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions algimed.com. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition algimed.com. For this compound (C₁₀H₈IN), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. The high mass resolution is crucial for separating the analyte signal from isobaric interferences, especially in complex mixtures thermofisher.comnih.gov. This technique serves as a definitive confirmation of the compound's molecular formula.

Time-resolved femtosecond pump-probe spectroscopy is a sophisticated technique used to study molecular dynamics on extremely short timescales (femtoseconds to picoseconds) uottawa.capolimi.it. In this method, an initial laser pulse (the "pump") excites the molecule, and a second, delayed pulse (the "probe") ionizes it, with the resulting ions detected by a mass spectrometer rsc.org. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped in real time.

Studies on the related compound 1-iodonaphthalene (B165133) have used this technique to investigate its ultrafast relaxation and dissociation pathways following UV excitation nih.gov. The research showed that excitation leads to two parallel processes: a rapid dissociation of the carbon-iodine bond occurring in approximately 400 fs, and an ultrafast (24 fs) internal conversion followed by intersystem crossing to triplet states nih.gov. For this compound, the presence of the amino group would be expected to introduce new excited states and potentially alter the rates of internal conversion and intersystem crossing, thereby influencing the photodissociation dynamics. This technique could provide fundamental insights into the photostability and excited-state reactivity of the molecule.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state nih.gov. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision.

For this compound, a crystallographic study would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact spatial arrangement of the atoms, including any deviations from planarity. In 1,8-disubstituted naphthalenes, significant steric strain (peri-strain) between the substituents often forces the naphthalene ring to distort from a perfectly flat structure. The bulky iodine atom and the amino group would likely cause such distortions.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (involving the -NH₂ group) and van der Waals interactions that govern the solid-state packing.

This technique provides an unambiguous and highly accurate structural determination, complementing the connectivity information derived from NMR and mass spectrometry.

Determination of Solid-State Molecular Structures

In 1,8-disubstituted naphthalenes, the substituents are forced into close proximity, typically with distances well within the sum of their van der Waals radii. This steric repulsion leads to several structural distortions, including:

Out-of-plane displacement of the substituents.

Enlargement of the C1-C9-C8 and C1-C10-C8 bond angles .

Twisting of the naphthalene skeleton .

For instance, in the structure of 1,8-bis(hydroxymethyl)naphthalene, the exterior angles at the C1 and C8 positions deviate significantly from the ideal 120° due to the steric interactions of the hydroxymethyl groups nih.gov. The naphthalene core itself shows a slight deviation from planarity nih.gov. Similarly, studies on 1,8-disubstituted naphthalenes with bulky chalcogen atoms demonstrate a general increase in the distance between the peri atoms with increasing substituent size nih.gov.

Based on these established trends, the solid-state molecular structure of this compound is expected to exhibit a distorted naphthalene core. The larger iodine atom and the amino group would be displaced from the mean plane of the naphthalene ring to minimize steric hindrance.

Table 1: Expected Structural Features of this compound Based on Related Compounds

| Structural Parameter | Expected Observation for this compound | Rationale based on Related Naphthalene Derivatives |

|---|---|---|

| Naphthalene Ring Planarity | Deviation from planarity | Steric repulsion between bulky peri-substituents forces the ring to distort to relieve strain nih.govresearchgate.net. |

| C1-C9-C8 and C1-C10-C8 angles | Larger than 120° | The peri-substituents push the adjacent carbon atoms away to increase the distance between them. |

Analysis of Crystal Packing and Polymorphism

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. In the case of this compound, the presence of the amino group allows for the formation of N-H···N or N-H···I hydrogen bonds, which could play a significant role in directing the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as solvent of crystallization and temperature. While no specific studies on the polymorphism of this compound were found, research on other naphthalene derivatives, such as N,N'-dialkyl-naphthalene diimides, has revealed rich polymorphic behavior, including the existence of multiple crystalline phases and liquid crystalline phases. This suggests that this compound may also exhibit polymorphism under different crystallization conditions.

Structural Information for Related Naphthalene Derivatives and Complexes

The Cambridge Structural Database (CSD) is a repository for the three-dimensional structural data of small molecules wikipedia.org. A search of the CSD for structures of 1,8-disubstituted naphthalenes provides a wealth of information on how different substituents influence the molecular geometry. For example, the structures of 1,8-bis(phenylchalcogeno)naphthalenes show a systematic increase in the distance between the peri-substituents as the size of the chalcogen atom increases nih.gov. These data provide a valuable framework for predicting the likely structural parameters of this compound.

Electronic Absorption and Emission Spectroscopy (Photophysical Properties)

The interaction of this compound with light provides insights into its electronic structure and excited-state dynamics.

UV-Visible Absorption Spectra and Electronic Transitions

The UV-visible absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the naphthalene ring system. The presence of the amino group, an electron-donating group, is anticipated to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level. The iodine atom, while a halogen, can also participate in electronic transitions.

Fluorescence Emission Spectra and Quantum Yields

Many aminonaphthalene derivatives are known to be fluorescent. Upon excitation, this compound is expected to exhibit fluorescence emission. The wavelength of the emitted light is typically longer than the wavelength of the absorbed light (Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed, is a measure of the efficiency of the fluorescence process. The photophysical properties of 4-amino-1,8-naphthalimide derivatives have been shown to be highly dependent on the nature of the amino group and the solvent polarity nih.govresearchgate.net. The fluorescence quantum yields of some 4-amino-1,8-naphthalimides can be quite high, on the order of 0.8 in certain solvents. However, the presence of a heavy atom like iodine in this compound could lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is often observed in the UV-Vis absorption and fluorescence emission spectra of molecules with a significant change in dipole moment upon electronic excitation. Aminonaphthalene derivatives are well-known for their solvatochromic properties. The fluorescence of 2-, 3-, and 4-amino-1,8-naphthalimides, for example, is strongly dependent on the solvent, with large Stokes shifts observed in polar solvents rsc.org.

For this compound, an intramolecular charge transfer (ICT) from the electron-donating amino group to the naphthalene ring system is expected upon photoexcitation. This ICT character would lead to a larger dipole moment in the excited state compared to the ground state. Consequently, in polar solvents, the excited state will be more stabilized than the ground state, resulting in a red-shift of the fluorescence emission maximum. Therefore, this compound is predicted to exhibit positive solvatochromism.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Behavior | Rationale based on Related Aminonaphthalenes |

|---|---|---|

| UV-Visible Absorption | Red-shifted compared to naphthalene | The electron-donating amino group raises the HOMO energy level. |

| Fluorescence Emission | Expected to be fluorescent | Aminonaphthalenes are generally fluorescent. |

| Fluorescence Quantum Yield | Potentially moderate to low | The heavy iodine atom may quench fluorescence via intersystem crossing. |

Aggregation-Induced Emission (AIE) Characteristics of Derivatives

The AIE properties of 1,8-naphthalimide (B145957) derivatives, which can be synthesized from precursors related to this compound, are governed by the interplay of molecular structure and intermolecular interactions in the aggregated state. In dilute solutions, intramolecular rotations and vibrations of the molecular components can lead to non-radiative decay of the excited state, resulting in weak fluorescence. However, in the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and opens up a radiative channel, leading to a significant enhancement of fluorescence.

The AIE behavior is often studied by monitoring the fluorescence intensity of the compounds in solvent mixtures with varying fractions of a good solvent and a poor solvent (an anti-solvent). For instance, in a mixture of a good solvent like dimethyl sulfoxide (DMSO) and a poor solvent like water, as the water fraction increases, the molecules start to aggregate, leading to a dramatic increase in fluorescence intensity.

Detailed research findings have shown that the extent of AIE is highly dependent on the specific substituents on the 1,8-naphthalimide core. For example, certain gelator derivatives of 1,8-naphthalimide have been reported to exhibit a remarkable 4700-fold enhancement in fluorescence intensity upon aggregation, achieving a notable fluorescence quantum yield of up to 30%. um.edu.mtrsc.org The morphology of the aggregates, such as the formation of fibers versus nanoparticles, can also influence the AIE intensity and the wavelength of the emitted light. um.edu.mtrsc.org

The table below summarizes the photophysical properties of representative 1,8-naphthalimide derivatives, illustrating their AIE characteristics.

| Derivative | Solvent System | Maximum Emission Wavelength (λem) in Solution | Maximum Emission Wavelength (λem) in Aggregate | Fluorescence Quantum Yield (ΦF) in Solution | Fluorescence Quantum Yield (ΦF) in Aggregate | Fluorescence Enhancement |

| N-Alkyl-4-amino-1,8-naphthalimide | Methanol/Water | 552 nm | 582 nm | Low | 0.190 | Significant |

| 1,8-Naphthalimide-peptide conjugate | DMSO/Water | 386 nm | 402 nm | Low | Not specified | Significant |

| Gelator Derivative 1 | Not specified | Not specified | Not specified | Low | ~30% | 4700-fold |

| Gelator Derivative 2 | Not specified | Not specified | Not specified | Low | ~30% | 4700-fold |

This table is generated based on data reported for various 1,8-naphthalimide derivatives which are structurally related to compounds derivable from this compound. The specific starting material is not always explicitly stated in the source.

The emission color of these AIE-active derivatives can be tuned by modifying their chemical structure. For instance, derivatives with an amino group at the 3- or 4-position of the naphthalimide ring often exhibit yellow-green fluorescence. rsc.org The introduction of different alkyl substituents on the amino group can also lead to shifts in the emission wavelength. um.edu.mt

The underlying mechanism for AIE in these compounds is often attributed to the restriction of intramolecular motion (RIM), including rotation and vibration of phenyl rings and other substituents. In the aggregated state, these motions are sterically hindered, which suppresses the non-radiative decay pathways and promotes radiative emission.

Applications of 1 Amino 8 Iodonaphthalene in Advanced Materials and Catalysis

Role in Functional Organic Materials Development

The 1,8-disubstituted naphthalene (B1677914) core is integral to the design of high-performance organic materials. The fixed proximity of the substituents at the peri-positions imparts unique photophysical characteristics and pre-organizes the geometry for incorporation into larger, well-defined architectures.

Derivatives of the 1,8-naphthalene scaffold, particularly 1,8-naphthalimides, have been extensively investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs). manipal.edubohrium.comproquest.com The inherent fluorescence of the naphthalimide core can be tuned across the visible spectrum by introducing electron-donating groups at the C-4 position, which modulates the intramolecular charge transfer (ICT) character of the molecule. This strategic molecular design allows for the creation of materials that emit in the blue, green, and red regions, which is essential for full-color display technology. scispace.com

Researchers have designed and synthesized red-emissive D-π-A (Donor-π-bridge-Acceptor) structured fluorophores where an aromatic amine acts as the donor, an ethene-1,2-diyl as the π-bridge, and a 1,8-naphthalimide (B145957) unit serves as the acceptor. rsc.org These materials are crucial for achieving saturated red emission, which has historically been a challenge in OLED development. By modifying the donor strength and the bulkiness of the substituent on the imide nitrogen, properties such as emission wavelength and concentration quenching can be finely controlled. rsc.org

For instance, a heavily doped standard-red OLED was fabricated using a 1,8-naphthalimide derivative as the dopant. The device exhibited promising performance, demonstrating the potential of this class of compounds in demanding display applications. rsc.org The high thermal stability and fluorescence quantum yields of these materials make them suitable for use as hosts, dopants, and even electron-transporting or hole-blocking layers within the complex architecture of an OLED device. manipal.edubohrium.com

Table 1: Performance of an OLED Device Using a 1,8-Naphthalimide Derivative (Nap3) as a Dopant rsc.org

| Parameter | Value |

| Device Configuration | ITO/MoO₃/TcTa/CzPhONI:Nap3 (14 wt%)/TPBI/LiF/Al |

| CIE Coordinates | (0.67, 0.32) |

| Maximum External Quantum Efficiency | 1.8% |

| Maximum Current Efficiency | 0.7 cd A⁻¹ |

The rigid and planar structure of the 1,8-naphthalimide unit makes it an excellent mesogen for the construction of liquid crystalline materials. By attaching flexible alkyl chains or other liquid crystal-promoting moieties, derivatives can be synthesized that exhibit various mesophases. Fluorescent 1,8-naphthalimide dyes have been incorporated into nematic liquid crystal hosts for applications in "guest-host" liquid crystal displays (LCDs). rsc.org

Furthermore, the 1,8-naphthalimide scaffold can be integrated into polymer backbones to create fluorescent liquid crystal polymers (FL-LCPs). tandfonline.comtandfonline.com In one study, a brominated naphthalimide fluorescent monomer was copolymerized with cholesteric liquid crystal monomers and polymethylhydrosiloxane. The resulting polymers exhibited both fluorescence and selective reflection properties characteristic of a cholesteric phase. tandfonline.comtandfonline.com These materials are of interest for applications in optical sensors, security features, and tunable photonic devices.

The development of polymers based on the 1,8-diaminonaphthalene (B57835) backbone has also been explored. For example, a magnetic nanocatalyst was prepared by synthesizing poly(1,8-diaminonaphthalene) and modifying it with nickel sulfate, which was then supported on iron oxide nanoparticles. nih.gov Additionally, 1,8-naphthalimide-based polymers have been synthesized that exhibit deep-red thermally activated delayed fluorescence (TADF), a desirable property for advanced OLEDs, and have shown potential in ratiometric temperature sensing. acs.org

Table 2: Properties of Fluorescent Cholesteric Liquid Crystal Polymers (FL-LCPs) Containing 4-bromo-1,8-naphthalimide tandfonline.com

| Property | Observation |

| Chemical Structure | Confirmed by FT-IR and ¹H NMR spectroscopy. |

| Thermal Stability | Good thermal stability with a wide temperature range for the liquid crystal phase. |

| Mesomorphic Behavior | All polymers exhibited a cholesteric phase, confirmed by POM, DSC, and XRD. |

| Fluorescence | Emitted fluorescence of varying intensity under UV light, with a relationship observed between fluorescence and temperature. |

The 1,8-diaminonaphthalene and 1,8-naphthalimide frameworks are cornerstones in the design of fluorescent chemosensors due to their strong fluorescence and environmentally sensitive emission properties. nih.govmdpi.com The fluorescence of these molecules is often governed by an intramolecular charge transfer (ICT) mechanism from an electron-donating group (like an amino group) to the electron-accepting naphthalene or naphthalimide core. The binding of an analyte can modulate this ICT process, leading to a detectable change in the fluorescence signal (either enhancement or quenching), forming the basis of the sensing mechanism.

These scaffolds have been used to create a wide array of chemosensors for detecting various species:

Metal Ions: Sensors have been developed for the selective detection of ions such as Al³⁺, Cu²⁺, and Pb²⁺. The amino groups or other specifically introduced binding sites on the naphthalene ring can chelate with metal ions, causing a distinct optical response.

Anions: The design of receptors capable of binding anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) has led to the development of anion-selective fluorescent probes.

Neutral Molecules: Highly sensitive probes for reactive carbonyl species, such as formaldehyde, and toxic chemicals like phosgene (B1210022) have been synthesized. researchgate.netrsc.org For example, 1,8-diaminonaphthalene itself has been shown to be an efficient "turn-on" fluorescent sensor for formaldehyde, methylglyoxal, and glyoxal. researchgate.net

The versatility of the 1,8-naphthalimide structure allows for easy modification, enabling the introduction of specific recognition sites and tuning of photophysical properties to create highly selective and sensitive sensors for environmental monitoring and biological imaging. rsc.orgscience.gov

Table 3: Examples of Chemosensors Based on the 1,8-Diaminonaphthalene/Naphthalimide Scaffold

| Sensor Base | Target Analyte | Sensing Mechanism | Reference |

| 1,8-Diaminonaphthalene | Formaldehyde, Methylglyoxal, Glyoxal | "Turn-on" fluorescence response | researchgate.net |

| Amino-1,8-naphthalimide | Phosgene | Reaction-based fluorescence change | rsc.org |

| N-n-butyl-1,8-naphthalimide derivative | Pb²⁺ | Fluorescence quenching | |

| 1,8-Naphthalimide derivative | Co²⁺, F⁻, CN⁻ | "On-off" fluorescence response |

Ligand and Organocatalyst Design based on 1-Amino-8-iodonaphthalene Scaffold

The rigid C₂-symmetric backbone of 1,8-disubstituted naphthalenes provides an excellent chiral scaffold for the design of ligands and organocatalysts for asymmetric synthesis. The restricted rotation around the C1-C(aryl) and C8-C(aryl) bonds in 1,8-diarylnaphthalenes can give rise to stable atropisomers, which are a source of chirality.

The 1,8-diaminonaphthalene unit has been incorporated into various ligand structures for metal-catalyzed reactions. For instance, 1,8-diaminonaphthalene boronamide (Bdan) has been used as a capping agent for alkynes in a palladium-catalyzed heteroannulation reaction to synthesize complex indole (B1671886) scaffolds. acs.org This demonstrates the utility of the diamine moiety in stabilizing reactive intermediates and directing the course of a catalytic cycle.

Furthermore, a magnetic nanocatalyst was developed using a poly(1,8-diaminonaphthalene)-nickel complex. nih.gov This material proved effective in the synthesis of isoxazole (B147169) derivatives, showcasing how the polymeric diamine can act as a multidentate ligand to support and stabilize catalytically active metal centers. The development of axially chiral 1,8-diarylnaphthalene ligands represents another promising avenue, where the atropisomeric chirality of the backbone can be transferred to the products of a metal-catalyzed reaction. researchgate.net Chiral diamines, in general, are a privileged class of ligands for asymmetric transfer hydrogenation reactions catalyzed by iridium and rhodium complexes. nih.govchemrxiv.orgchemrxiv.org

The construction of axially chiral molecules is a significant challenge in organic synthesis. Organocatalysis has emerged as a powerful tool for achieving atroposelective transformations. nih.govresearchgate.netresearchgate.net While not directly employing this compound, the principles of atroposelective synthesis are highly relevant to the potential of the 1,8-diarylnaphthalene scaffold.

The development of organocatalytic methods to synthesize axially chiral styrenes and other atropisomers often relies on the use of chiral secondary amine catalysts (e.g., diarylprolinol silyl (B83357) ethers) that induce chirality through the formation of transient chiral intermediates. nih.govresearchgate.net The rigid backbone of 1,8-diarylnaphthalenes makes them ideal candidates for use as the core of new chiral organocatalysts. By introducing catalytically active groups onto a pre-resolved, atropisomeric 1,8-diarylnaphthalene scaffold, it would be possible to create a new class of organocatalysts where the chiral environment is well-defined and close to the reactive center.

Recent work on the organocatalytic asymmetric construction of axially chiral 1,4-distyrene 2,3-naphthalene diols has shown that these products can themselves be used as chiral ligands in asymmetric synthesis, highlighting the potential of naphthalene-based atropisomers in catalysis. nih.gov The development of C-N axially chiral scaffolds, a more recent area of focus, further underscores the importance of atropisomeric compounds as privileged structures in asymmetric catalysis. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of polysubstituted naphthalene (B1677914) derivatives has traditionally relied on electrophilic aromatic substitution, a method often hampered by a lack of regioselectivity. researchgate.net The development of efficient and highly selective synthetic routes to 1-amino-8-iodonaphthalene and its analogs is paramount. Future research is focused on moving beyond classical multi-step syntheses, which may proceed from precursors like 1,8-diaminonaphthalene (B57835) or 1-aminonaphthalene-8-sulfonic acid, towards more elegant and atom-economical strategies. wikipedia.org

Promising modern approaches that could be adapted for this target molecule include:

Heteroarene Skeletal Editing: A novel strategy involves the transmutation of atoms within a heterocyclic ring system to generate substituted carbocycles. For instance, methods that achieve a nitrogen-to-carbon atom swap in isoquinolines present an innovative pathway to access a wide range of substituted naphthalenes. nih.gov

Catalytic Amination and Iodination: Developing catalytic systems that can directly and regioselectively introduce both the amino and iodo groups onto the naphthalene scaffold would represent a significant increase in efficiency over traditional stoichiometric methods.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Deeper Mechanistic Understanding of Complex Transformations

This compound possesses two distinct reactive sites: the nucleophilic amino group and the carbon-iodine bond, which is susceptible to oxidative addition in catalytic cycles. Understanding the interplay between these groups is crucial for controlling reaction outcomes.

Future mechanistic studies will likely focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Mechanistic investigations, including computational modeling and kinetic analysis, are needed to understand how the adjacent amino group influences the catalytic cycle, potentially acting as a coordinating ligand or an electronic modulator. The mechanism for related reactions involving 1-iodonaphthalene (B165133) in palladium-catalyzed carbonylative cyclizations has been proposed to proceed via oxidative addition of the palladium(0) complex to the C-I bond, followed by CO insertion and subsequent nucleophilic attack. mdpi.com

Intramolecular Cyclization: The proximity of the amino and iodo groups offers the potential for designing novel intramolecular cyclization reactions to form unique heterocyclic systems fused to the naphthalene core. Deeper understanding of the conditions and mechanisms governing these transformations is a key research avenue.

Autoxidation and Stability: Related aminohydroxynaphthalenes are known to undergo autoxidation. dss.go.th Investigating the aerobic stability of this compound and the mechanism of any potential degradation pathways is essential for its practical application, particularly in materials science.

Rational Design of Derivatives for Tuned Photophysical and Electronic Properties

The naphthalene core serves as an excellent scaffold for creating fluorescent dyes and organic electronic materials. rsc.org The 1-amino group acts as a potent electron-donating group, making this compound a prime candidate for developing "push-pull" dyes. In such systems, intramolecular charge transfer (ICT) from the donor (amino group) to an acceptor group results in unique photophysical properties, such as large Stokes shifts and solvatochromism. mdpi.comresearchgate.net

The rational design of derivatives hinges on the strategic replacement of the iodine atom with a variety of functional groups via cross-coupling reactions. This allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Key design strategies include:

Modulating Emission Wavelength: Introducing strong electron-withdrawing groups (e.g., cyano, nitro, sulfonyl) in place of iodine will increase the ICT character, leading to a red-shift in both absorption and emission spectra. rsc.orgresearchgate.net

Enhancing Quantum Yield: Modifying the molecular structure to increase rigidity and minimize non-radiative decay pathways can lead to derivatives with higher fluorescence quantum yields.

Developing n-Type Semiconductors: While the amino group imparts electron-rich character, replacing the iodine with strongly electron-deficient moieties, such as those used in naphthalene diimides (NDIs), could lead to novel air-stable n-type semiconductors. gatech.edunih.gov

Table 2: Predicted Photophysical Effects of C8-Substituents on a 1-Aminonaphthalene Core

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular building blocks. this compound is an attractive candidate for supramolecular design due to its combination of a planar aromatic surface and specific functional groups capable of directional interactions. Research in this area will focus on harnessing these features to control self-assembly.

Key intermolecular interactions and their potential applications include:

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, enabling the formation of predictable, ordered arrays such as tapes or sheets.

π-π Stacking: The electron-rich naphthalene core can readily engage in π-π stacking interactions, which are fundamental to the assembly of many organic electronic materials. acs.org

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis bases to provide an additional layer of directional control over the supramolecular architecture.

Peri-Interaction Control: The steric strain between the 1- and 8-substituents forces a degree of distortion from planarity. nih.gov This inherent strain can be exploited as a design element to control the conformation of the monomer and, consequently, the geometry of the final supramolecular assembly. Understanding how to balance these intramolecular steric repulsions with favorable intermolecular interactions is a sophisticated design challenge. nih.gov

By functionalizing the core, for instance by creating amino acid conjugates similar to those developed for naphthalene diimides, researchers can create complex systems that self-assemble into well-defined nanostructures like fibers, ribbons, and nanotubes in response to external stimuli like pH or solvent composition. rsc.org

Green Chemistry Aspects in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the lifecycle of this compound is an emerging research priority.

Future efforts will likely concentrate on:

Atom Economy: Developing synthetic routes, such as catalytic C-H activation, that maximize the incorporation of atoms from reactants into the final product, thus minimizing waste. researchgate.net

Catalysis over Stoichiometric Reagents: Replacing stoichiometric reagents (e.g., in nitration or reduction steps) with highly efficient and recyclable catalytic alternatives. This includes both transition-metal catalysts and biocatalysts.

Energy Efficiency: Exploring synthetic methods that proceed under milder conditions, such as ambient temperature and pressure, to reduce energy consumption. Photochemical and electrochemical methods are promising avenues.

Safer Solvents and Reaction Conditions: Reducing the reliance on hazardous organic solvents by exploring reactions in greener alternatives like water, supercritical fluids, or even solvent-free conditions.

Table 3: Application of Green Chemistry Principles to this compound

Q & A

What are the recommended analytical methods for characterizing the purity and stability of 1-Amino-8-iodonaphthalene in experimental settings?

To ensure accurate characterization, employ high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural validation. Stability studies should include accelerated thermal degradation experiments (e.g., 40–60°C for 72 hours) and mass spectrometry (MS) to identify decomposition byproducts. For trace iodine quantification, inductively coupled plasma mass spectrometry (ICP-MS) is critical. Always cross-reference data with NIST Standard Reference Database 69 for spectral validation .

Key Methodological Considerations:

- Use inert atmospheres (argon/nitrogen) during synthesis to prevent iodination side reactions.

- Validate analytical protocols using certified reference materials (CRMs) where available.

- Document instrument parameters (e.g., column type, mobile phase gradients) to ensure reproducibility .

How can researchers resolve contradictions in toxicity data for this compound across different in vitro and in vivo models?

Contradictions often arise from differences in metabolic activation pathways (e.g., cytochrome P450 isoforms) or dose-response thresholds . Apply a tiered approach:

Mechanistic Studies : Use radiolabeled compounds (e.g., ¹⁴C or ¹²⁵I) to track absorption, distribution, metabolism, and excretion (ADME) in target tissues .

Cross-Model Validation : Compare results from in vitro hepatocyte assays with in vivo rodent models, adjusting for interspecies metabolic differences.

Statistical Modeling : Apply Akaike’s Information Criterion (AIC) to evaluate model fit for dose-response curves and identify outliers .

Advanced Tip: Integrate toxicogenomic datasets (e.g., RNA-seq) to identify gene expression biomarkers linked to toxicity mechanisms .

What experimental design principles should guide the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Adopt a modular synthesis strategy :

- Core Functionalization : Introduce substituents (e.g., halogens, alkyl groups) at the 1-amino and 8-iodo positions via Buchwald-Hartwig amination or Ullmann coupling.

- Orthogonal Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during iodination steps.

- High-Throughput Screening (HTS) : Employ automated liquid handlers to generate derivative libraries for rapid SAR evaluation.

Validation Steps:

- Confirm regioselectivity using X-ray crystallography or density functional theory (DFT) calculations.

- Assess electronic effects via cyclic voltammetry to correlate substituent effects with redox properties .

How should researchers address challenges in reproducing literature-reported yields for this compound synthesis?

Reproducibility issues often stem from undocumented variables like catalyst lot variability or moisture sensitivity . Mitigate these by:

Detailed Protocol Replication : Adhere strictly to reported conditions (e.g., solvent degassing, inert atmosphere).

Batch Analysis : Compare catalyst activity across suppliers using X-ray photoelectron spectroscopy (XPS) .

Controlled Replication Studies : Partner with independent labs to validate yields under blinded conditions.

Advanced Approach: Use Design of Experiments (DoE) to statistically isolate critical factors (e.g., temperature, stoichiometry) affecting yield .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s environmental fate?

Apply the PICO framework to structure questions:

- Population : Soil microbiota exposed to this compound.

- Intervention : Biodegradation under aerobic vs. anaerobic conditions.

- Comparison : Degradation rates of analogous naphthalene derivatives.

- Outcome : Quantification of iodine leaching via ion chromatography .

Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty: Investigate iodine’s role in disrupting microbial electron transport chains using electrochemical impedance spectroscopy .

How can computational methods enhance the prediction of this compound’s photodegradation pathways?

Combine molecular dynamics (MD) simulations with time-dependent density functional theory (TD-DFT) to model UV-induced bond cleavage. Validate predictions experimentally via:

- Laser flash photolysis to track transient intermediates.

- Gas chromatography-mass spectrometry (GC-MS) for byproduct identification.

Data Integration: Cross-reference computational results with NIST Chemistry WebBook entries for analogous compounds to refine predictive algorithms .

What strategies are effective for reconciling discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects or conformational dynamics . Address these by:

Solvent Correction : Apply the IEF-PCM solvation model in DFT calculations.

Dynamic Averaging : Use NOESY or ROESY experiments to detect intramolecular interactions influencing shift values.

Crystallographic Validation : Compare computed structures with single-crystal XRD data .

Advanced Tip: Utilize machine learning models trained on NIST datasets to predict shifts with higher accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.